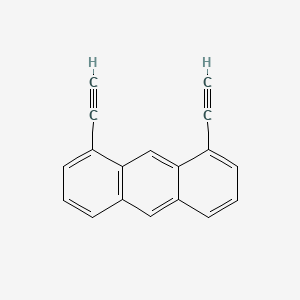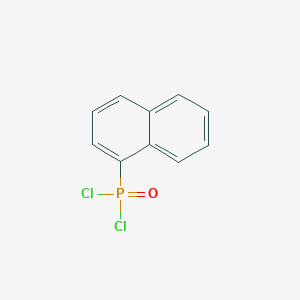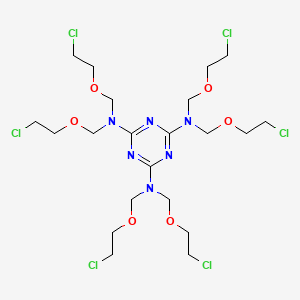
s-Triazine-1,3,5-triamine, hexakis(2-choroethoxymethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
s-Triazine-1,3,5-triamine, hexakis(2-choroethoxymethyl)- is a derivative of the s-triazine family, which is a six-membered heterocyclic aromatic ring containing three nitrogen atoms
準備方法
The synthesis of s-Triazine-1,3,5-triamine, hexakis(2-choroethoxymethyl)- typically involves the trimerization of nitriles such as cyanogen chloride or cyanamide. The reaction conditions often require the presence of catalysts and specific temperature controls to ensure the formation of the desired product. Industrial production methods may involve large-scale reactors and continuous flow processes to achieve high yields and purity .
化学反応の分析
s-Triazine-1,3,5-triamine, hexakis(2-choroethoxymethyl)- undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles. .
科学的研究の応用
s-Triazine-1,3,5-triamine, hexakis(2-choroethoxymethyl)- has a wide range of scientific research applications, including:
作用機序
The mechanism of action of s-Triazine-1,3,5-triamine, hexakis(2-choroethoxymethyl)- involves its interaction with specific molecular targets and pathways. In cancer research, it is believed to inhibit enzymes such as topoisomerases and tyrosine kinases, which are involved in DNA replication and cell signaling pathways. This inhibition can lead to the disruption of cancer cell proliferation and induction of apoptosis .
類似化合物との比較
s-Triazine-1,3,5-triamine, hexakis(2-choroethoxymethyl)- can be compared with other similar compounds such as:
Melamine (1,3,5-triazine-2,4,6-triamine): Known for its use in the production of melamine resins and its applications in the manufacture of laminates, adhesives, and coatings.
Cyanuric acid (1,3,5-triazine-2,4,6-triol): Used in the production of disinfectants, herbicides, and bleaching agents.
Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine): Used as a starting material for the synthesis of various herbicides and dyes.
特性
CAS番号 |
73941-10-3 |
|---|---|
分子式 |
C21H36Cl6N6O6 |
分子量 |
681.3 g/mol |
IUPAC名 |
2-N,2-N,4-N,4-N,6-N,6-N-hexakis(2-chloroethoxymethyl)-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C21H36Cl6N6O6/c22-1-7-34-13-31(14-35-8-2-23)19-28-20(32(15-36-9-3-24)16-37-10-4-25)30-21(29-19)33(17-38-11-5-26)18-39-12-6-27/h1-18H2 |
InChIキー |
HCJPTVFWOOSDQU-UHFFFAOYSA-N |
正規SMILES |
C(CCl)OCN(COCCCl)C1=NC(=NC(=N1)N(COCCCl)COCCCl)N(COCCCl)COCCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


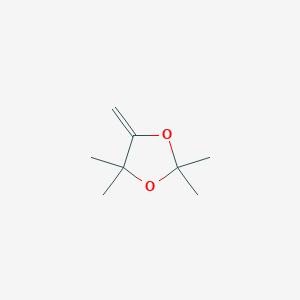
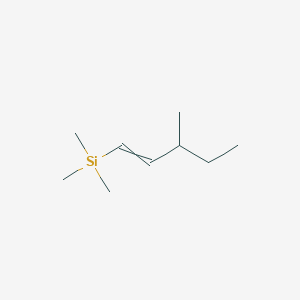
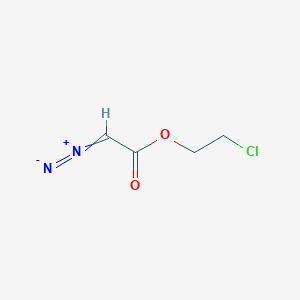
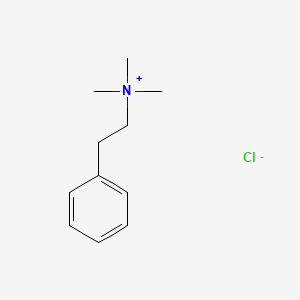
![N-{4-Hydroxy-3-[(4-methylpiperazin-1-yl)methyl]phenyl}acetamide](/img/structure/B14451025.png)


![8-(2-Ethoxyethyl)-7-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-5-amine](/img/structure/B14451034.png)
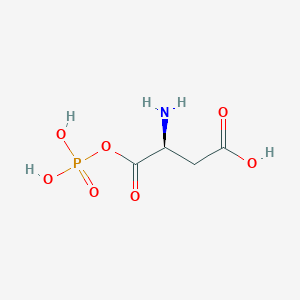
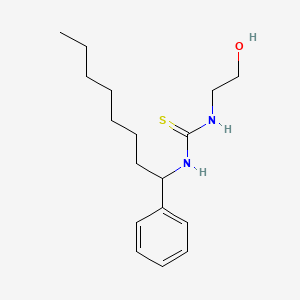
![1-[(But-3-en-2-yl)sulfanyl]naphthalene](/img/structure/B14451053.png)
